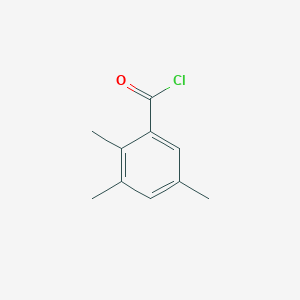
2,3,5-Trimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where three methyl groups are substituted at the 2, 3, and 5 positions of the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylbenzoyl chloride can be synthesized through the chlorination of 2,3,5-trimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves the catalytic chlorination of mesitylene (1,3,5-trimethylbenzene) followed by oxidation to form 2,3,5-trimethylbenzoic acid. The acid is then converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. This method is efficient and allows for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 2,3,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 2,3,5-trimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
2,3,5-Trimethylbenzyl Alcohol: Formed through reduction reactions.
2,3,5-Trimethylbenzoic Acid: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2,3,5-Trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Industry: Used in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,5-trimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in its reactions are typically nucleophilic acyl substitution mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzoyl Chloride: Similar in structure but with different substitution positions.
2,3,4-Trimethylbenzoyl Chloride: Another isomer with different substitution positions.
2,4,5-Trimethylbenzoyl Chloride: Yet another isomer with different substitution positions.
Uniqueness
2,3,5-Trimethylbenzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds.
Propiedades
Número CAS |
90918-99-3 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
2,3,5-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3 |
Clave InChI |
TWUIIEGAICXUOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(=O)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
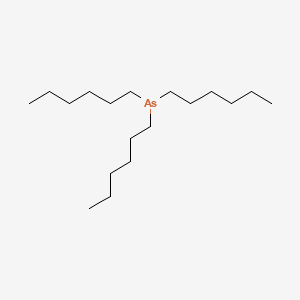


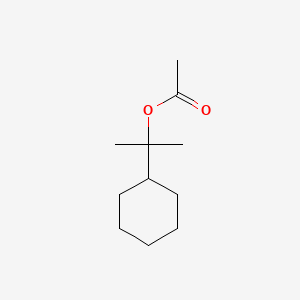
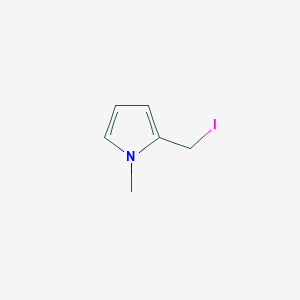
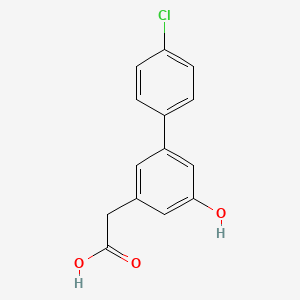

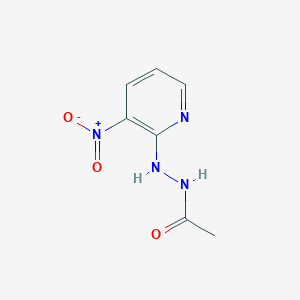
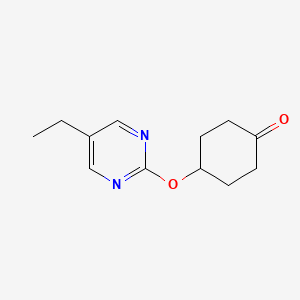

![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
